6-Amino-N-beta-D-galactopyranosyl hexanamide
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Overview
Description
6-Amino-N-beta-D-galactopyranosyl hexanamide is a heterocyclic organic compound with the molecular formula C₁₂H₂₄N₂O₆ and a molecular weight of 292.33 g/mol . This compound is characterized by its unique structure, which includes an amino group and a galactopyranosyl moiety. It is primarily used in experimental and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-beta-D-galactopyranosyl hexanamide typically involves the reaction of a galactopyranosyl derivative with an aminohexanoic acid derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Amino-N-beta-D-galactopyranosyl hexanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The galactopyranosyl moiety can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides and amines.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted galactopyranosyl compounds .
Scientific Research Applications
6-Amino-N-beta-D-galactopyranosyl hexanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-N-beta-D-galactopyranosyl hexanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The galactopyranosyl moiety plays a crucial role in these interactions, facilitating binding to carbohydrate-recognizing proteins .
Comparison with Similar Compounds
Similar Compounds
- N-(ω-Aminocaproyl)-β-D-galactopyranosylamine
- N-(γ-Aminocaproyl)-β-D-galactopyranosylamine
- N-ε-Aminocaproyl-β-D-galactopyranosylamine
Uniqueness
6-Amino-N-beta-D-galactopyranosyl hexanamide is unique due to its specific structure, which includes both an amino group and a galactopyranosyl moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C12H24N2O6 |
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Molecular Weight |
292.33 g/mol |
IUPAC Name |
6-amino-N-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide |
InChI |
InChI=1S/C12H24N2O6/c13-5-3-1-2-4-8(16)14-12-11(19)10(18)9(17)7(6-15)20-12/h7,9-12,15,17-19H,1-6,13H2,(H,14,16)/t7-,9+,10+,11-,12-/m1/s1 |
InChI Key |
FJNVLTLMGXYGGP-NBIDRCSRSA-N |
Isomeric SMILES |
C(CCC(=O)N[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)CCN |
Canonical SMILES |
C(CCC(=O)NC1C(C(C(C(O1)CO)O)O)O)CCN |
Origin of Product |
United States |
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